molecular formula C10H10O4 B15070286 2-Hydroxy-3-methoxy-5-vinylbenzoic acid

2-Hydroxy-3-methoxy-5-vinylbenzoic acid

Cat. No.: B15070286
M. Wt: 194.18 g/mol
InChI Key: BBDYPZZSJDWORT-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-5-vinylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and vinyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid can be achieved through several synthetic routes. One common method involves the carboxylation of phenols and hydroxystyrene derivatives. The reaction typically employs a base such as potassium bicarbonate (KHCO3) in a phosphate buffer solution, followed by extraction with ethyl acetate (EtOAc) to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as electrophilic aromatic substitution and carboxylation reactions, can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-5-vinylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-methoxy-5-vinylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The vinyl group may also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methoxy-5-vinylbenzoic acid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoic acid derivatives and expands its range of applications in various fields .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-ethenyl-2-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O4/c1-3-6-4-7(10(12)13)9(11)8(5-6)14-2/h3-5,11H,1H2,2H3,(H,12,13)

InChI Key

BBDYPZZSJDWORT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C=C

Origin of Product

United States

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